molecular formula C12H13NO2 B13315873 2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid

2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid

Cat. No.: B13315873
M. Wt: 203.24 g/mol
InChI Key: QYHQCDYQJCFTNQ-UHFFFAOYSA-N
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Description

2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a prop-2-yn-1-yl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-4-aminobenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group allows for covalent modification of biological targets through click chemistry reactions. This can lead to the inhibition or activation of specific pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxylic acid.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a benzoyl group and an alkyne tag, used for chemical probe synthesis.

Uniqueness

2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of both a methyl group and a prop-2-yn-1-yl group

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-methyl-4-[methyl(prop-2-ynyl)amino]benzoic acid

InChI

InChI=1S/C12H13NO2/c1-4-7-13(3)10-5-6-11(12(14)15)9(2)8-10/h1,5-6,8H,7H2,2-3H3,(H,14,15)

InChI Key

QYHQCDYQJCFTNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)CC#C)C(=O)O

Origin of Product

United States

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